rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Catalog No.
S6442904
CAS No.
4085-30-7
M.F
C8H8O2S
M. Wt
168.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbox...

CAS Number

4085-30-7

Product Name

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring and a thiophene moiety. Its chemical structure can be denoted by the following molecular formula: C10_{10}H9_{9}O2_{2}S, with a CAS number of 4085-30-7. The presence of the thiophene ring imparts unique electronic properties that can influence the compound's reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding sulfoxides or sulfones.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
  • Substitution Reactions: The thiophene ring can undergo electrophilic aromatic substitutions, such as halogenation or nitration, which are common reactions for aromatic compounds.

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid exhibits potential biological activity, making it a candidate for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. The compound's binding affinity and specificity are influenced by both the cyclopropane ring and the thiophene moiety, which can modulate the activity of these targets.

The synthesis of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves:

  • Cyclopropanation Reaction: Formation of the cyclopropane ring using a suitable alkene and a carbene precursor.
  • Thiophene Introduction: Coupling reactions (e.g., Suzuki or Stille coupling) introduce the thiophene ring using thiophene boronic acids or stannanes.

Industrial methods may optimize these synthetic routes for scalability and cost-effectiveness while ensuring high yield and purity .

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications:

  • Medicinal Chemistry: Its unique structure makes it a promising candidate in drug design for developing molecules with specific biological activities.
  • Materials Science: It serves as a building block for synthesizing advanced materials with desirable properties such as conductivity or photoluminescence.
  • Biological Studies: Researchers utilize this compound to explore interactions with biological targets to understand its mechanisms of action better.

The interaction studies involving rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid focus on its binding mechanisms with various biological molecules. These studies are crucial for elucidating how this compound affects enzyme activity or receptor function, thereby providing insights into its potential therapeutic applications.

Several compounds share structural similarities with rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure ComparisonUnique Features
Rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acidContains a phenyl ring instead of a thiophene ringLacks the unique electronic properties imparted by the thiophene moiety
Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acidContains a furan ring instead of a thiophene ringDifferent reactivity due to the oxygen in the furan ring
Rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acidContains dichlorophenyl substituentsEnhanced lipophilicity due to chlorination

The uniqueness of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl or furan analogs. These properties can significantly influence its reactivity and interactions in biological systems .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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